(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide
Übersicht
Beschreibung
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer progression. This compound also activates the AMPK signaling pathway, which regulates energy metabolism and glucose homeostasis. Additionally, this compound has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a role in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse therapeutic applications. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its instability in acidic conditions. These limitations may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide. One potential area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound with diverse therapeutic applications. Its ease of synthesis, low toxicity, and multiple mechanisms of action make it an attractive candidate for further research. However, further studies are needed to fully understand its therapeutic potential and limitations.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, thereby reducing inflammation in various disease models. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising anti-cancer agent. Furthermore, this compound has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic animal models, suggesting its potential as an anti-diabetic drug.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-difluorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O4/c1-24-14-4-3-10(5-15(14)25-2)8-21-22-16(23)9-26-17-12(19)6-11(18)7-13(17)20/h3-8H,9H2,1-2H3,(H,22,23)/b21-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDWLQXQNSYURQ-ODCIPOBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2F)Br)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2F)Br)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.